molecular formula C11H9IN2O2 B2720440 N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide CAS No. 478047-07-3

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B2720440
CAS No.: 478047-07-3
M. Wt: 328.109
InChI Key: KKXNFGWQCSFOND-UHFFFAOYSA-N
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Description

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide is an organic compound with the molecular formula C11H9IN2O2 and a molecular weight of 328.109. This compound features a furan ring and a pyridine ring, both of which are significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of 5-iodo-3-methylpyridin-2-amine with furan-2-carboxylic acid. The reaction is carried out under microwave-assisted conditions, which significantly reduces the reaction time and increases the yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for reaction time, solvent use, and substrate amounts. The use of microwave reactors in industrial settings can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The furan and pyridine rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(5-bromo-3-methylpyridin-2-yl)furan-2-carboxamide
  • N-(5-chloro-3-methylpyridin-2-yl)furan-2-carboxamide

Uniqueness

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets .

Properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c1-7-5-8(12)6-13-10(7)14-11(15)9-3-2-4-16-9/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXNFGWQCSFOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C2=CC=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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